5-Chloro-1,2,4-thiadiazole: A Comprehensive Technical Guide
5-Chloro-1,2,4-thiadiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Chloro-1,2,4-thiadiazole. This heterocyclic compound serves as a versatile building block in medicinal chemistry and agrochemical development, with its derivatives exhibiting a wide range of biological activities.
Core Properties and Data
5-Chloro-1,2,4-thiadiazole is a halogenated five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The presence of a reactive chlorine atom at the 5-position makes it a key intermediate for the synthesis of a diverse array of substituted 1,2,4-thiadiazole (B1232254) derivatives through nucleophilic substitution reactions.[1]
Table 1: Physicochemical Properties of 5-Chloro-1,2,4-thiadiazole
| Property | Value |
| Chemical Formula | C₂HClN₂S |
| CAS Number | 38362-15-1 |
| Molecular Weight | 120.56 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Melting Point | -8 to 7 °C |
| Boiling Point | 122.0-122.5 °C (at 758 Torr) |
| Density | 1.6 ± 0.1 g/cm³ |
| Solubility | Sparingly soluble in water |
Synthesis and Purification
General Experimental Protocol: Synthesis of 5-Halo-1,2,4-thiadiazoles
This protocol describes a generalized method for the synthesis of 5-halo-1,2,4-thiadiazoles, which can be adapted for 5-Chloro-1,2,4-thiadiazole.
Materials:
-
Appropriate N-amidino-N'-aryl/alkylthiourea precursor
-
Oxidizing agent (e.g., halogens like chlorine or bromine, N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS))
-
Inert solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and a dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve the N-amidino-N'-aryl/alkylthiourea precursor in an appropriate inert solvent in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., chlorine in the same solvent) to the stirred reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess halogen.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude 5-Chloro-1,2,4-thiadiazole can be purified using standard laboratory techniques.
Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Column Chromatography:
-
Prepare a silica (B1680970) gel column using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Chloro-1,2,4-thiadiazole.
Spectroscopic Characterization
The structure of 5-Chloro-1,2,4-thiadiazole and its derivatives can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 1,2,4-Thiadiazole Derivatives
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The chemical shift of the proton at C3 would be a key indicator.[2][3] |
| ¹³C NMR | The carbon atoms of the thiadiazole ring typically resonate in the range of δ 150-180 ppm.[2][3][4] |
| FT-IR (cm⁻¹) | Characteristic peaks for the C=N stretching vibration (around 1600-1650 cm⁻¹), C-S stretching, and ring vibrations are expected.[2][5][6] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns often involve the loss of the chlorine atom and cleavage of the thiadiazole ring.[7][8][9] |
Reactivity and Chemical Transformations
The 5-position of the 1,2,4-thiadiazole ring is highly susceptible to nucleophilic substitution, making 5-Chloro-1,2,4-thiadiazole a valuable precursor for creating a library of derivatives.[1] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.
References
- 1. isres.org [isres.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ijrpc.com [ijrpc.com]
- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
